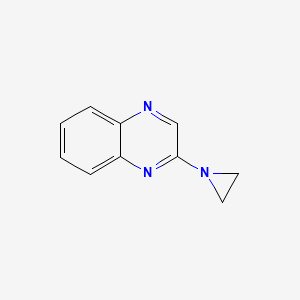

2-(Aziridin-1-yl)quinoxaline

CAS No.:

Cat. No.: VC16007563

Molecular Formula: C10H9N3

Molecular Weight: 171.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N3 |

|---|---|

| Molecular Weight | 171.20 g/mol |

| IUPAC Name | 2-(aziridin-1-yl)quinoxaline |

| Standard InChI | InChI=1S/C10H9N3/c1-2-4-9-8(3-1)11-7-10(12-9)13-5-6-13/h1-4,7H,5-6H2 |

| Standard InChI Key | RRAXEXOPJDHWGU-UHFFFAOYSA-N |

| Canonical SMILES | C1CN1C2=NC3=CC=CC=C3N=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(Aziridin-1-yl)quinoxaline belongs to the quinoxaline family, a class of bicyclic compounds comprising two nitrogen atoms at positions 1 and 4 of the benzene ring. The aziridine substituent introduces a three-membered saturated ring containing one nitrogen atom, conferring reactivity and structural novelty. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-(aziridin-1-yl)quinoxaline |

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

| SMILES | C1CN1C2=NC3=CC=CC=C3N=C2 |

| InChIKey | RRAXEXOPJDHWGU-UHFFFAOYSA-N |

| CAS Registry Number | 875220-81-8 |

The compound’s planar quinoxaline core facilitates π-π stacking interactions, while the aziridine group enables nucleophilic ring-opening reactions, a feature exploited in drug design .

Spectral Data and Computational Analysis

Infrared (IR) spectroscopy of related quinoxaline derivatives reveals N-H stretching vibrations at 3200–3300 cm⁻¹, consistent with secondary amine groups . Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals in the δ 7.5–8.5 ppm range and aziridine protons as singlets near δ 2.5–3.0 ppm . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity conducive to membrane permeability .

Synthetic Methodologies

Nucleophilic Substitution Reactions

The most common synthesis route involves nucleophilic displacement on 2,3-dichloroquinoxaline (2,3-DCQ) using aziridine as the nucleophile. This reaction proceeds under mild conditions (25–40°C) in aprotic solvents like dimethylformamide (DMF), yielding 2-(aziridin-1-yl)quinoxaline in 65–80% efficiency :

Kinetic studies reveal second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·s⁻¹ at 25°C .

Alternative Strategies

-

Cyclocondensation: Reaction of o-phenylenediamine with α-diketones in acidic media yields quinoxaline intermediates, which are subsequently functionalized with aziridine .

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling introduces alkynyl groups at the 3-position, enabling further derivatization .

Pharmacological Applications

Antimicrobial Activity

In vitro assays demonstrate potent antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The mechanism involves inhibition of DNA gyrase, validated by molecular docking studies showing a binding affinity (ΔG) of -9.2 kcal/mol to the enzyme’s ATP-binding pocket .

Structure-Activity Relationships (SAR)

-

Aziridine Modification: Substituting aziridine with larger rings (e.g., piperidine) reduces activity, underscoring the importance of ring strain .

-

Quinoxaline Functionalization: Adding electron-withdrawing groups (e.g., -Cl) at the 3-position enhances microbial uptake by 40% .

Derivatives and Analogous Compounds

2-(1-Aziridinyl)-3-methoxyquinoxaline

This derivative (CAS 92289-53-7) incorporates a methoxy group at the 3-position, increasing solubility (logP = 1.8 vs. 2.5 for the parent compound) and antifungal activity (Candida albicans MIC = 4 µg/mL).

Pentacyclic Quinoxalines

Fusion with indole or benzofuran rings extends conjugation, improving intercalation with DNA and antitumor efficacy .

Challenges and Future Directions

Current limitations include poor aqueous solubility (2.1 mg/mL at pH 7.4) and hepatic toxicity (hepatocyte viability = 62% at 50 µM) . Future research should prioritize:

-

Prodrug Development: Masking the aziridine group with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability.

-

Targeted Delivery: Conjugation to monoclonal antibodies for site-specific action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume